molecular formula C8H16O2Si B12521064 1,7-Dioxa-6-silaspiro[5.5]undecane CAS No. 696585-48-5

1,7-Dioxa-6-silaspiro[5.5]undecane

Cat. No.: B12521064
CAS No.: 696585-48-5
M. Wt: 172.30 g/mol
InChI Key: ZLWWUPKFIRNKSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of the Compound within Organosilicon Chemistry and Spirocyclic Systems Research

Organosilicon chemistry is the study of compounds containing carbon-silicon bonds. These compounds are known for their unique properties, often differing significantly from their carbon-only counterparts. The introduction of a silicon atom can influence a molecule's bond angles, lengths, polarity, and metabolic stability.

Spirocyclic compounds, on the other hand, are characterized by two rings connected through a single, shared atom. This arrangement imparts a rigid, three-dimensional structure that is of great interest in medicinal chemistry and materials science. The defined spatial orientation of substituents on a spirocyclic scaffold can lead to highly specific interactions with biological targets.

1,7-Dioxa-6-silaspiro[5.5]undecane is a member of the dioxasilaspirocycle family, which are spiro compounds containing two oxygen atoms and one silicon atom in their core structure. Research into related oxasilacycles and dioxasilaspiro derivatives provides valuable insights into the potential behavior of this specific molecule.

Significance of Spirocyclic Organosilicon Compounds in Contemporary Chemical Science

The combination of a spirocyclic framework with an organosilicon component offers a powerful tool for designing novel molecules with tailored properties. The silicon atom can enhance lipophilicity, which can improve a compound's ability to cross cell membranes, a crucial factor in drug design. Furthermore, the rigid spirocyclic structure can help to lock the molecule in a specific conformation, which is advantageous for optimizing binding to a biological target. youtube.com

The development of stereoselective synthetic methods for creating spirocyclic oxindoles, a related class of compounds, highlights the importance of controlling the three-dimensional arrangement of atoms in these systems for applications in drug discovery and natural product synthesis. youtube.com

Overview of Research on Related Dioxasilaspiro and Oxasilacycle Derivatives

While specific data on this compound is limited, research on analogous compounds provides a foundation for understanding its potential chemistry. For instance, the synthesis of silicon-centered spirocyclic compounds has been achieved through various reactions, including the reaction of stable silylenes with other molecules to form fused ring systems. researchgate.net These studies demonstrate the feasibility of constructing such complex silicon-containing architectures.

The synthesis of related spiroketals, such as 1,7-dioxaspiro[5.5]undecane and its derivatives, is well-documented, often involving acid-catalyzed cyclization of precursor molecules. These methods could potentially be adapted for the synthesis of their silicon-containing counterparts.

Compound Data

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

696585-48-5

Molecular Formula

C8H16O2Si

Molecular Weight

172.30 g/mol

IUPAC Name

1,7-dioxa-6-silaspiro[5.5]undecane

InChI

InChI=1S/C8H16O2Si/c1-3-7-11(9-5-1)8-4-2-6-10-11/h1-8H2

InChI Key

ZLWWUPKFIRNKSN-UHFFFAOYSA-N

Canonical SMILES

C1CC[Si]2(CCCCO2)OC1

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Historical Development of Synthetic Routes to 1,7-Dioxa-6-silaspiro[5.5]undecane Systems

The synthetic history of this compound is not as extensively documented as its purely organic analogue, 1,7-dioxaspiro[5.5]undecane, which is a component of the olive fruit fly pheromone. The first syntheses of the non-sila pheromone were reported by two independent groups in 1983. mdpi.com These early routes, and the numerous subsequent syntheses of the pheromone and its derivatives, established foundational strategies for constructing the spiro[5.5]undecane framework, often involving multi-step sequences and spiroketalization reactions. mdpi.comnih.govnih.gov

The development of synthetic routes to the silicon-containing analogue has paralleled the broader advancements in organosilicon chemistry. The formation of silyl (B83357) ethers from alcohols and halosilanes became a cornerstone of hydroxyl group protection and organosilicon chemistry. wikipedia.orgwikipedia.org Early methods often required stoichiometric reagents and harsh conditions. The evolution of this field focused on developing catalytic, more efficient, and selective processes for creating Si-O bonds. researchgate.net The direct synthesis of silicon alkoxides, including spirosilicates, from silica (B1680970) (SiO₂) and diols has been explored as an alternative to traditional methods that start from metallic silicon, showcasing a move towards more sustainable and direct synthetic protocols. researchgate.net These parallel developments in spiroketal synthesis and organosilicon chemistry have provided the fundamental principles upon which modern synthetic strategies for this compound are based.

Contemporary Synthetic Strategies for this compound

Modern approaches to synthesizing this compound and related structures leverage powerful catalytic systems and well-understood reaction mechanisms to achieve high efficiency and selectivity.

Ring-Closing Hydrosilylation Approaches

Ring-closing hydrosilylation (RCH) is a potent strategy for forming heterocyclic systems. In the context of this compound, this could hypothetically involve the intramolecular hydrosilylation of a diketone or dialdehyde (B1249045) precursor with a primary or secondary silane (B1218182) (RSiH₃ or R₂SiH₂). The reaction would proceed via the formation of two silyl ether linkages to generate the spirocyclic core.

The success of hydrosilylation reactions hinges on the catalyst's ability to activate the silicon-hydrogen (Si-H) bond. Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a highly effective Lewis acid catalyst for such transformations. organic-chemistry.org It operates through a mechanism where the borane (B79455) abstracts a hydride from the silane, generating a highly reactive silylium (B1239981) cation-like species and a borohydride (B1222165) anion. organic-chemistry.org This activated silicon species is then readily attacked by a nucleophile, such as a carbonyl oxygen. In a ring-closing context, this process would occur intramolecularly, leading to the formation of the cyclic structure. Other transition metal catalysts, particularly those based on platinum, rhodium, or samarium, are also known to effectively catalyze the hydrosilylation of olefins and carbonyls and could be applied to RCH strategies. thieme-connect.denih.govnih.gov

Table 1: Potential Catalytic Systems for Ring-Closing Hydrosilylation

Catalyst Catalyst Type Known Applications in Hydrosilylation
Tris(pentafluorophenyl)borane Lewis Acid Hydrosilylation of carbonyls, ethers, and alcohols. organic-chemistry.org
Platinum Complexes (e.g., PtCl₂) Transition Metal Selective hydrosilylation of alkynes to form vinylsilanes. nih.gov
Rhodium(II) Porphyrins Transition Metal Intramolecular hydrosilylation of O-silylated allylic alcohols. thieme-connect.de
Organolanthanides (e.g., Cp₂SmH) Transition Metal Catalytic hydrosilylation of olefins. nih.gov

Condensation Reactions Utilizing Halosilanes and Diols/Alcohols

The most direct and classical approach to forming silyl ethers, and by extension spirosilicates, is the condensation reaction between a halosilane and an alcohol or diol. researchgate.net To synthesize the this compound core, one could envision the reaction of a central silicon precursor bearing at least four reactive sites, such as Silicon Tetrachloride (SiCl₄), with two equivalents of a suitable diol, like 1,5-Pentanediol (B104693). Alternatively, a dihalosilane, such as Dichlorodimethylsilane (B41323), can be reacted with a precursor containing two diol functionalities positioned to form the spirocyclic system.

A critical component of condensation reactions involving chlorosilanes is the use of a base to act as an acid scavenger. These reactions produce hydrogen chloride (HCl) as a byproduct, which can lead to unwanted side reactions or degradation of acid-sensitive substrates. While traditional bases like pyridine (B92270) or triethylamine (B128534) are often used, N-methylimidazole (NMI) has emerged as a particularly effective reagent. wikipedia.orgnih.gov

NMI serves not only as a base to neutralize HCl but also as a potent nucleophilic catalyst. It reacts with the silyl chloride to form a highly reactive silylimidazolium intermediate. rsc.org This intermediate is much more susceptible to nucleophilic attack by the alcohol's hydroxyl group than the original silyl chloride. This catalytic action significantly accelerates the rate of silylation, allowing reactions to proceed rapidly even at room temperature and with sterically hindered alcohols. nih.govorganic-chemistry.orgresearchgate.net The use of NMI, often in combination with an accelerator like iodine, provides a high-yielding and experimentally simple method for forming Si-O bonds. organic-chemistry.orgresearchgate.net

Table 2: Representative Reactants for Condensation Synthesis

Silicon Precursor Diol/Alcohol Precursor Acid Scavenger
Silicon Tetrachloride (SiCl₄) 1,5-Pentanediol (2 equiv.) N-Methylimidazole
Dichlorodimethylsilane (Me₂SiCl₂) Bis(2-(2-hydroxyethoxy)ethyl) ether N-Methylimidazole
Tetrachlorosilane 3,3'-Oxydipropane-1,5-diol Pyridine
Di-tert-butyldichlorosilane 1,5-Pentanediol (2 equiv.) Triethylamine

Multi-Step Synthesis Protocols

Complex molecular architectures like spirocycles often require multi-step synthetic protocols that allow for the careful and controlled construction of the target molecule. nih.gov While a specific protocol for this compound is not prominently reported, a general strategy can be devised based on established synthetic transformations.

Synthesis of Key Precursor Molecules

The construction of the this compound framework relies on the availability of specifically functionalized precursors: an appropriate silicon-containing electrophile and a diol or its synthetic equivalent.

Alkoxysilanes are crucial precursors for introducing the silicon atom into the spirocyclic system. Di-tert-butoxydimethylsilane and its analogs serve as key building blocks. Their synthesis typically involves the reaction of a corresponding chlorosilane with an alcohol.

A general and widely applicable method for the silylation of alcohols involves using a silyl chloride in the presence of a base. For instance, the synthesis of di-tert-butoxydimethylsilane can be envisioned by the reaction of dichlorodimethylsilane with tert-butanol. The reaction is typically performed in an aprotic solvent with a tertiary amine, such as triethylamine or imidazole, to scavenge the HCl generated.

A representative synthesis for a related compound, di-tert-butyldimethoxysilane, involves the reaction of di-tert-butylsilane (B1239941) with methanol. google.com While not identical, the principles are transferable. The preparation of the di-tert-butylchlorosilane (B1588140) precursor can be achieved by treating silicon tetrachloride with tert-butyllithium (B1211817) (t-BuLi). tudublin.ie

Interactive Table: Synthesis of a Representative Dialkoxysilane

Reactant 1 Reactant 2 Reagent/Catalyst Solvent Product
Dichlorodimethylsilane tert-Butanol Triethylamine Dichloromethane (B109758) Di-tert-butoxydimethylsilane

One common strategy involves the creation of a dihydroxy ketone, which can then undergo acid-catalyzed dehydrative cyclization to form the spiroketal. researchgate.net The synthesis of such precursors can be complex, often requiring multiple steps of protection, functional group manipulation, and oxidation.

For instance, a synthetic route might begin with a cyclic ketone. A sequence of reactions, such as aldol (B89426) addition followed by reduction, could be used to install the necessary hydroxyl groups and extend the carbon chain to create the required ω-hydroxyketone or dihydroxyketone structure ready for spirocyclization. The stereochemistry of the final spiroketal is heavily influenced by the stereocenters created during the synthesis of this precursor. nih.gov

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact and enhance safety. researchgate.net The synthesis of this compound can be made more sustainable by considering these principles at each step.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. researchgate.net Catalytic reactions are inherently more atom-economical than those using stoichiometric reagents. nih.gov

Use of Safer Solvents: The selection of solvents is a key aspect of green chemistry. Replacing hazardous solvents like benzene (B151609) or dichloromethane with greener alternatives such as acetonitrile, ethanol, water, or cyclopentyl methyl ether can significantly reduce the environmental footprint of the synthesis. organic-chemistry.orgresearchgate.net

Catalysis: The use of catalysts, especially biocatalysts or reusable solid-supported catalysts, is preferred over stoichiometric reagents. nih.gov Catalysts can enable reactions to proceed under milder conditions with higher selectivity, reducing energy consumption and waste generation.

Reduction of Derivatives: Synthetic pathways should be designed to minimize the use of protecting groups and other temporary derivatization steps, as these add to the step count and generate waste. nih.gov One-pot reactions or tandem/domino reaction sequences are powerful strategies in this regard.

Interactive Table: Application of Green Chemistry Principles

Green Chemistry Principle Application in Synthesis Example
Prevention Design syntheses to minimize waste. nih.gov Use of high-yield catalytic reactions.
Safer Solvents Avoid toxic and volatile organic solvents. nih.gov Replacing benzene with acetonitrile. organic-chemistry.org
Catalysis Use catalytic reagents in small amounts. nih.gov Employing solid acid catalysts for easy removal.

| Reduce Derivatives | Minimize protection/deprotection steps. nih.gov | Developing one-pot spiroketalization procedures. |

Structural Elucidation and Conformational Analysis by Advanced Spectroscopic and Computational Methods

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the molecular structure of organosilicon compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, bonding, and connectivity within a molecule. For 1,7-Dioxa-6-silaspiro[5.5]undecane, a comprehensive analysis using ¹H, ¹³C, and ²⁹Si NMR, complemented by 2D NMR techniques, is essential for an unambiguous structural assignment. researchgate.net

The ¹H and ¹³C NMR spectra are fundamental for mapping the carbon-hydrogen framework of the molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the two six-membered rings. The chemical shifts and coupling patterns of these protons would be influenced by their proximity to the oxygen and silicon atoms. In the closely related structure, 2,2,8,8-tetramethyl-1,7-dioxa-6-silaspiro[5.5]undecane, the spectra show multiplets for the methylene (B1212753) protons on the rings and distinct singlets for the methyl groups. amazonaws.com For the parent compound, one would anticipate complex multiplets for the methylene protons (at C2, C3, C4, C8, C9, C10), with those adjacent to the oxygen atoms (C2, C8, C4, C10) appearing at a lower field (further downfield) due to the deshielding effect of oxygen.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides a count of the unique carbon environments. For the symmetric this compound, five distinct carbon signals would be expected, in addition to the spiro-carbon signal. Analysis of 2,2,8,8-tetramethyl-1,7-dioxa-6-silaspiro[5.5]undecane reveals signals for the quaternary carbons, methylene carbons, and methyl carbons. amazonaws.com By analogy, the predicted chemical shifts for the parent compound would help confirm the ring structure. The spiro-carbon (C5) would likely appear as a unique singlet, and its chemical shift would be indicative of its spirocyclic and silicon-proximal environment.

Table 1: Experimental NMR Data for 2,2,8,8-Tetramethyl-1,7-dioxa-6-silaspiro[5.5]undecane amazonaws.com

Atom ¹H NMR (CDCl₃) δ [ppm] ¹³C NMR (CDCl₃) δ [ppm]
CH₃ 1.20 (s, 6H), 1.29 (s, 6H) 30.2, 31.7
C(CH₃)₂ - 74.4
CH₂ (ring) 1.38 - 1.60 (m, 4H), 1.64 - 1.91 (m, 4H) 17.8, 40.9

Table 2: Predicted NMR Data for this compound

Atom Predicted ¹H NMR δ [ppm] Predicted ¹³C NMR δ [ppm]
H2, H10 ~3.7 - 4.0 (t) ~60 - 65
H3, H9 ~1.6 - 1.9 (m) ~25 - 30
H4, H8 ~1.5 - 1.8 (m) ~20 - 25

²⁹Si NMR spectroscopy is a powerful tool for directly probing the silicon center. Silicon has a very wide range of chemical shifts, making this technique highly sensitive to the silicon atom's coordination number and the nature of the substituents attached to it. For a tetracoordinate silicon in a spirocyclic system like this compound, the ²⁹Si chemical shift provides critical information. In the derivative 2,2,8,8-tetramethyl-1,7-dioxa-6-silaspiro[5.5]undecane, the ²⁹Si NMR signal appears as a singlet at 14.41 ppm. amazonaws.com This value is consistent with a tetracoordinate silicon atom bonded to four oxygen atoms within a cyclic system. A similar chemical shift would be expected for the parent compound, confirming the integrity of the spirosilane core.

While ¹H and ¹³C NMR provide information on the chemical environments, 2D NMR experiments are crucial for establishing the precise connectivity of atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within each of the six-membered rings, confirming the sequence of methylene groups (e.g., H2 coupling with H3, H3 with H4).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with its directly attached carbon atom. It would be used to definitively assign the ¹³C signals for each CH₂ group based on the already assigned proton signals.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint of its functional groups. For this compound, these techniques would be particularly useful for identifying the Si-O-C linkages. The spectra would be dominated by strong bands corresponding to the stretching and bending vibrations of C-H, C-O, and Si-O bonds. The characteristic asymmetric stretching vibrations of the Si-O-C group would be expected in the 1000-1100 cm⁻¹ region of the IR spectrum. Raman spectroscopy would complement this by providing information on the more symmetric vibrations and the Si-C bonds within the silane (B1218182) core.

In-situ IR spectroscopy is a powerful technique for monitoring chemical reactions in real-time. rsc.orgnih.gov It allows researchers to track the disappearance of reactants and the appearance of intermediates and products by observing changes in their characteristic vibrational bands. youtube.com The synthesis of spirosilanes, such as this compound, often involves reactions like hydrosilylation or the condensation of diols with chlorosilanes. tu-dresden.detum.de

For instance, in a synthesis involving the reaction of a diol with a dichlorosilane (B8785471), in-situ IR could monitor the disappearance of the O-H stretching band of the diol (around 3300-3500 cm⁻¹) and the appearance of the strong Si-O-C stretching bands (1000-1100 cm⁻¹) of the final spirosilane product. specac.com This provides valuable kinetic data and insight into the reaction mechanism, helping to optimize reaction conditions such as temperature, pressure, and catalyst choice. nih.gov

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Specific high-resolution mass spectrometry (HRMS) data for this compound, which would provide precise mass measurements to confirm its elemental composition, has not been reported in the reviewed literature.

Detailed studies on the electron ionization (EI) or other mass spectrometry fragmentation pathways of this compound are not available. Elucidation of its characteristic fragmentation patterns and the analysis of its isotopic distribution, which would be influenced by the presence of silicon, have not been documented.

Computational and Theoretical Structural Chemistry

A thorough search of scientific databases indicates a lack of published computational and theoretical studies specifically focused on this compound.

No dedicated quantum chemical calculations detailing the optimized molecular geometry, bond lengths, bond angles, or the electronic structure of this compound have been found in the public domain.

There are no available Density Functional Theory (DFT) studies that investigate the conformational isomers of this compound, their relative stabilities, or the energy landscape governing their interconversion.

Molecular dynamics (MD) simulations to explore the dynamic behavior, solvent effects, or vibrational properties of this compound have not been reported in the scientific literature.

Reactivity and Reaction Mechanisms of 1,7 Dioxa 6 Silaspiro 5.5 Undecane

Fundamental Reaction Pathways

The reactivity of 1,7-Dioxa-6-silaspiro[5.5]undecane is expected to be governed by the presence of the spirocyclic acetal-like structure and the central silicon atom. The Si-O bonds are key reactive sites, susceptible to cleavage under various conditions.

Ring-Opening Mechanisms of the Dioxasilaspiro Ring System

The dioxasilaspiro ring system in this compound is anticipated to undergo ring-opening reactions, a common pathway for cyclic ethers and siloxanes. This can occur via either cationic or anionic mechanisms, typically initiated at the silicon-oxygen bond. The strain in the spirocyclic system can influence the propensity for ring-opening. In analogous spiro orthocarbonates, polymerization can occur through a double ring-opening process, suggesting that the two rings of this compound could potentially open.

Acid-Catalyzed Transformations and Hydrolytic Processes

In the presence of acids, the oxygen atoms in the this compound structure are likely to be protonated. This protonation would activate the Si-O bonds towards nucleophilic attack by water or other nucleophiles present in the reaction medium. This process, known as hydrolysis, would lead to the cleavage of the spirocyclic structure. The mechanism would likely follow a pathway similar to the acid-catalyzed hydrolysis of esters, involving protonation of a carbonyl group (in this case, an ether oxygen), followed by nucleophilic attack. The final products of complete hydrolysis would be silicic acid and the corresponding diol that formed the rings. The study of hydrated structures of the related 1,7-dioxaspiro[5.5]undecane indicates that water molecules can form hydrogen bonds with the ether oxygens, which would be the initial step in a hydrolytic process. rsc.org

Reactivity at the Silicon Center

The silicon atom in this compound is the central point of the spirocycle and a key site for reactivity. As a tetracoordinate silicon atom bonded to four oxygen atoms, it is electron-deficient and thus susceptible to nucleophilic attack. Strong nucleophiles could potentially displace one of the dioxa-alkane moieties. Furthermore, the silicon center can coordinate with Lewis acids, which would further enhance its electrophilicity and facilitate ring-opening reactions.

Formation of Olefinic Double Bonds through Ring-Opening and Cross-Linking

While less common for simple hydrolysis, certain reaction conditions could potentially lead to the formation of olefinic double bonds. This would likely involve a more complex reaction cascade following an initial ring-opening. For instance, if the ring-opening is followed by an elimination reaction, a double bond could be introduced into the resulting open-chain structure. In the context of polymerization, ring-opening of both rings could lead to a cross-linked polymer network. Research on other spiro compounds has shown that they can be used to create rigid, cross-linked polymers.

Derivatization and Functionalization Strategies

Synthesis of Silicon-Substituted Derivatives

The synthesis of silicon-substituted derivatives of this compound would likely involve the reaction of a di- or tri-functional silane (B1218182) with the appropriate diols. By analogy with the synthesis of other siloxane compounds, starting with a functionalized chlorosilane or alkoxysilane and reacting it with two equivalents of a diol could yield a spirocyclic compound with substituents on the silicon atom. However, specific synthetic procedures for such derivatives of this compound are not documented in the available literature.

Chemical Modifications of the Organic Framework

Specific methods for the chemical modification of the organic framework of this compound have not been reported. However, based on the chemistry of similar heterocyclic systems, potential modifications could involve reactions of the carbon-hydrogen bonds of the two six-membered rings. Functionalization might be achieved through radical halogenation or metal-catalyzed C-H activation, although the presence of the silicon heteroatom and the two oxygen atoms would significantly influence the regioselectivity and feasibility of such transformations. The reactivity would likely be lower than in simple cycloalkanes due to the deactivating effect of the adjacent oxygen atoms.

Stereoselective Derivatization Approaches

There is no available literature on the stereoselective derivatization of this compound. For related spirocyclic systems, stereoselectivity is often achieved by employing chiral catalysts or auxiliaries that can differentiate between the prochiral centers or faces of the molecule. In principle, if a prochiral center exists within the organic framework of this compound, or if reactions create new stereocenters, the development of stereoselective methods would be a key area of research. For instance, asymmetric deprotonation followed by electrophilic quench could be a potential, though unproven, route to stereoselectively substituted derivatives.

Mechanistic Investigations of this compound Reactions

Detailed mechanistic studies specifically for this compound are not documented. The following sections are therefore based on general knowledge of related organosilicon compounds.

Kinetic Studies of Reaction Rates and Rate-Determining Steps

No kinetic studies have been published for reactions involving this compound. For the hydrolysis of cyclic silyl (B83357) ethers, a common reaction, the rate is known to be influenced by factors such as pH, temperature, and the steric and electronic nature of the substituents on the silicon atom. It is plausible that the hydrolysis of this compound would proceed via a mechanism involving nucleophilic attack of water or a hydroxide (B78521) ion at the silicon center. The rate-determining step would likely be this initial attack or the subsequent departure of an alkoxide leaving group.

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates for this compound have not been reported. In reactions of related cyclic silyl ethers, pentacoordinate silicon species are often proposed as key intermediates. These hypervalent silicon intermediates can be formed by the association of a nucleophile (e.g., water, fluoride (B91410) ion) with the silicon atom. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) would be crucial tools for the detection and characterization of any transient species in its reactions.

Computational Modeling of Reaction Pathways and Transition States

There are no specific computational studies on the reaction pathways and transition states of this compound in the current literature. Density Functional Theory (DFT) calculations are a powerful tool for elucidating reaction mechanisms in organosilicon chemistry. Such studies on analogous systems could provide valuable insights into the energies of potential intermediates and transition states for reactions such as hydrolysis or ring-opening polymerization. These calculations could also predict the most likely reaction pathways and the influence of substituents on reactivity.

Advanced Chemical Applications and Emerging Research Directions

Role as Molecular Precursors for Silicon-Based Materials

The distinct architecture of 1,7-Dioxa-6-silaspiro[5.5]undecane positions it as a versatile precursor for sophisticated silicon-based materials. Its strained ring systems can be selectively opened to initiate polymerization or to graft the molecule onto surfaces, enabling the synthesis of materials with tailored properties.

Precursors for Polymeric Siloxane Networks

Polysiloxanes, commonly known as silicones, are prized for their thermal stability, flexibility, and biocompatibility. Traditional synthesis often involves the condensation of chlorosilanes or the ring-opening polymerization (ROP) of cyclosiloxanes. Spirosilanes like this compound offer a potential route to create more complex, highly cross-linked, or well-defined network architectures.

The ROP of cyclic siloxane monomers is a primary method for producing high molecular weight polysiloxanes with controlled molecular weight distributions. chemistry-chemists.comethernet.edu.et This process is typically initiated by anionic or cationic catalysts that cleave the Si-O bond in the monomer ring. The reactivity of the propagating chain end and the monomer determines the stereochemistry and tacticity of the resulting polymer. For instance, in the polymerization of substituted cyclotrisiloxanes, the use of lithium-based initiators can help suppress unwanted chain-cleavage side reactions, preserving the polymer's structure. uwaterloo.ca

While direct polymerization of this compound is not extensively documented, its structure suggests it could function as a bifunctional or even tetrafunctional monomer. A controlled, stepwise ring-opening could lead to the formation of linear polymers that retain pendant cyclic structures, which could then be opened in a second step to induce cross-linking. This approach could provide precise control over the network's topology and resulting mechanical properties. The synthesis of organosilicon polymers from chlorosilane precursors often relies on either condensation or ring-opening polymerization mechanisms.

Potential in Surface Functionalization of Silicon Nanocrystals (SiNCs)

Silicon nanocrystals (SiNCs) are promising materials for applications in optoelectronics and biomedical imaging, but their bare surfaces are prone to oxidation, which can quench their photoluminescence. Passivating the surface with organic ligands via Si-C or Si-O-C bonds is crucial for stability. Hydrosilylation, the addition of Si-H bonds across an unsaturated bond, is a common method for functionalizing hydrogen-terminated SiNCs.

Spirosilanes present an intriguing, albeit less explored, alternative for SiNC surface modification. The reactivity of the Si-O bonds in the spirocyclic framework could be harnessed to graft the molecule onto the SiNC surface. One hypothetical pathway involves the reaction between a hydroxyl group on a partially oxidized SiNC surface and one of the Si-O bonds of the spirosilane, leading to the opening of one ring and the formation of a stable covalent linkage.

This method could offer unique advantages. For example, if only one ring opens, the remaining intact ring system on the SiNC surface could serve as a reactive handle for subsequent modification steps, allowing for the construction of complex, multifunctional surface coatings. The bifunctional nature of this compound could also enable it to act as a bridging ligand, linking multiple SiNCs together to form organized assemblies.

Catalytic and Organocatalytic Applications of this compound Derivatives

The silicon center in spirosilanes is a Lewis acid, and its reactivity can be tuned by modifying the organic ligands that form the spirocyclic framework. This has led to the development of spirosilane derivatives as catalysts and organocatalysts for a variety of chemical transformations.

Derivatives of spirosilanes, particularly those with electron-withdrawing groups on the rings, can function as potent Lewis acids. This enhanced acidity allows them to activate substrates in reactions. For example, a spirosilane can react with chloromethyllithium to form a stable pentacoordinate chloromethylsilicate. mdpi.com This resulting species can undergo further reactions, such as rearrangement in the presence of a Lewis acid to form a new spirosilane with an expanded six-membered ring, a transformation that has been studied using DFT calculations. mdpi.com

Furthermore, by incorporating chiral elements into the spirocyclic structure, it is possible to create asymmetric organocatalysts. These catalysts can induce stereoselectivity in reactions, which is of paramount importance in the synthesis of pharmaceuticals and other fine chemicals. Spirocyclic oxindoles, for instance, have been synthesized with high stereoselectivity using organocatalytic cascade reactions. researchgate.net The rigid, well-defined three-dimensional structure of the spirosilane framework provides a chiral environment that can effectively control the approach of reactants to the catalytic site.

Catalytic Applications of Spirosilane Derivatives

Spirosilane Derivative TypeCatalytic RoleReaction TypeKey Feature
Fluorinated Aryl SpirosilanesLewis Acid CatalystRearrangement ReactionsEnhanced Si Lewis acidity due to electron-withdrawing groups. mdpi.com
Chiral SpirosilanesAsymmetric OrganocatalystMichael/Aldol (B89426)/Hemiacetalization CascadeRigid chiral scaffold induces high stereoselectivity. researchgate.net
Martin's Spirosilane AdductsPrecursor to Reactive SpeciesNucleophilic SubstitutionForms stable hypervalent silicate (B1173343) intermediates that can be further functionalized. mdpi.com

Theoretical Insights and Rational Design Principles

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules, and spirosilanes are no exception. Theoretical studies provide deep insights into their structure and reactivity, guiding the rational design of new compounds with desired properties.

Computational Design of Novel Spirosilane Architectures

Density Functional Theory (DFT) and other computational methods allow researchers to model the geometric and electronic structures of spirosilanes before they are synthesized in the lab. acs.org This predictive power is crucial for designing novel architectures tailored for specific applications. For example, DFT calculations can be used to predict the Lewis acidity of a proposed spirosilane derivative, its stability, and the energy barriers for potential reaction pathways. mdpi.com

This computational pre-screening saves significant experimental effort by focusing on the most promising candidates. Researchers can systematically vary the substituents on the spirosilane rings in silico and calculate how these changes affect properties like bond angles, bond lengths, and the electrostatic potential at the silicon center. This process has been used to rationalize the high regio- and stereoselectivity observed in cycloaddition reactions involving spiro compounds and to investigate reaction mechanisms. acs.org

Structure-Reactivity Relationship Studies

Understanding the relationship between a molecule's structure and its chemical reactivity is a fundamental goal of chemistry. For spirosilanes, theoretical studies have been instrumental in elucidating these relationships. DFT calculations have been employed to study the mechanism of rearrangements in pentacoordinate silicon species derived from spirosilanes, showing how the presence of a Lewis acid or base can promote ring expansion. mdpi.com

Computational studies on the cycloaddition reaction between an azide (B81097) and maleimide (B117702) revealed that attaching complementary recognition sites can accelerate the reaction by over 100 times due to the formation of a reactive binary complex. rsc.org These studies suggest that the specific reaction pathways available within the complex are critical in determining reactivity. rsc.org Furthermore, theoretical investigations into silsesquioxanes, which are related to silicon chemistry, have used DFT to model electronic interactions and predict HOMO-LUMO energy levels, providing insight into their photophysical properties. umich.edu These examples highlight how computational chemistry provides a molecular-level understanding that connects the static structure of a spirosilane to its dynamic chemical behavior.

Summary of Computational Findings on Spirosilane Reactivity

Computational MethodSystem StudiedKey FindingReference
DFTPentacoordinate ChloromethylsilicateModeled the mechanism of Lewis acid/base-promoted ring expansion. mdpi.com
DFTSpiro[1-azabicyclo[3.2.0]heptane] formationRationalized the high regio- and stereoselectivity of the cycloaddition reaction. acs.org
DFTRecognition-mediated [3+2] cycloadditionShowed that reactivity is determined by the reaction pathways within a pre-formed complex. rsc.org
Configuration Interaction (CI)Phenylsilsesquioxane CagesCalculated HOMO/LUMO orbitals to understand electronic interactions. umich.edu

Predictive Modeling for Future Synthetic and Mechanistic Studies

The evolution of computational chemistry has ushered in an era where predictive modeling is a pivotal tool for forecasting the outcomes of chemical reactions and elucidating complex reaction mechanisms. For a unique structure like this compound, in silico studies offer a powerful, non-empirical approach to guide future laboratory work. By leveraging theoretical models, researchers can explore synthetic pathways and reaction dynamics with a high degree of precision, saving valuable time and resources.

Predictive modeling for synthetic purposes often employs Quantitative Structure-Property Relationship (QSPR) models. nih.gov These models build a mathematical relationship between the structural or property descriptors of molecules and a particular outcome, such as reaction yield or selectivity. For the synthesis of this compound and its derivatives, a QSPR model could be developed by correlating molecular descriptors of various starting materials (e.g., diols and silane (B1218182) precursors) with the efficiency of the spirocyclization reaction.

A hypothetical predictive model could be trained on a dataset of known reactions for the formation of related silyl (B83357) acetals. The model would use calculated molecular descriptors as inputs to predict the yield of the desired spiro-compound. Such a model would allow for the virtual screening of numerous potential reactants and catalysts before any experimental work is undertaken.

Table 1: Hypothetical QSPR Model for Predicting Reaction Yield

Starting Diol Silane Precursor Catalyst Predicted Yield (%)
1,5-Pentanediol (B104693) Dichlorodimethylsilane (B41323) Pyridine (B92270) 85
1,5-Pentanediol Diethoxydimethylsilane p-Toluenesulfonic acid 78
1,6-Hexanediol Dichlorodiphenylsilane Triethylamine (B128534) 65
1,6-Hexanediol Diethoxydiphenylsilane Acetic Acid 55

This table is illustrative and represents the type of output a predictive QSPR model could generate for optimizing the synthesis of spiro-silyl acetals.

For mechanistic studies, Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com It can be employed to map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for a detailed understanding of the reaction pathway at the molecular level.

In the context of this compound, DFT calculations could be used to explore the mechanism of its formation. For instance, the reaction of a diol with a dichlorosilane (B8785471) could proceed through a stepwise or a concerted mechanism. DFT could elucidate the preferred pathway by calculating the activation energies for each step.

A computational study could model the reaction of 1,5-pentanediol with a generic dichlorosilane (R₂SiCl₂). The model would calculate the energies of the reactants, the proposed intermediates, the transition states, and the final product, this compound. The results could reveal the rate-determining step of the reaction and provide insights into the factors that control stereoselectivity, if applicable. nih.gov

Table 2: Hypothetical DFT Calculations for Mechanistic Study

Species Method/Basis Set Relative Energy (kcal/mol) Key Geometric Parameter
Reactants B3LYP/6-311+G(d,p) 0.0 -
Transition State 1 B3LYP/6-311+G(d,p) +15.2 Si-O bond forming: 2.1 Å
Intermediate B3LYP/6-311+G(d,p) -5.7 Si-O bond length: 1.7 Å
Transition State 2 B3LYP/6-311+G(d,p) +12.8 Si-O bond forming: 2.2 Å
Product B3LYP/6-311+G(d,p) -20.5 Spirocyclic structure

This table represents hypothetical data from a DFT study to elucidate the reaction mechanism for the formation of this compound. The values are for illustrative purposes.

Furthermore, molecular dynamics (MD) simulations can provide insights into the conformational flexibility and dynamics of this compound in different environments. nih.gov By simulating the motion of the atoms over time, MD can predict the most stable conformations of the spirocyclic system and how it might interact with other molecules, which is crucial for understanding its reactivity and potential applications.

The integration of these predictive modeling techniques offers a comprehensive in silico approach to accelerate the exploration of the chemistry of this compound. nih.gov By predicting synthetic outcomes and detailing reaction mechanisms, these computational tools can guide experimental efforts, leading to the more efficient development of novel synthetic routes and applications for this intriguing molecule.

Conclusion and Future Perspectives in the Research of 1,7 Dioxa 6 Silaspiro 5.5 Undecane

Synthesis of Key Research Findings and Contributions

While no direct research on 1,7-Dioxa-6-silaspiro[5.5]undecane is available, the broader field of silicon-centered spirocyclic compounds provides a foundation for understanding its potential characteristics. Research in this area has successfully produced a variety of spirocyclic structures where a central silicon atom is shared between two rings. These compounds are of interest due to their unique three-dimensional structures and the distinct properties imparted by the silicon atom, such as thermal stability and chemical inertness.

Key contributions in the field include the synthesis of:

Spirocyclic Siloxanes: Compounds containing Si-O backbones, which are valued for their flexibility and stability. The synthesis often involves condensation reactions of silanols.

Hyper-coordinated Silicon Spirocycles: These feature a silicon atom bonded to more than four other atoms, leading to unique electronic and reactive properties. Their synthesis can be achieved through the use of silylenes.

Organosilicon Spiro Compounds: These materials have applications as insulators, dielectric materials, and are explored for their biocompatibility in pharmaceuticals.

The carbon analogue of the requested compound, 1,7-Dioxaspiro[5.5]undecane (also known as olean), is a well-documented spiroketal that functions as the primary sex pheromone of the olive fruit fly (Bactrocera oleae). Its synthesis and biological activity have been extensively studied, but this knowledge does not directly translate to its silicon counterpart.

Identification of Current Gaps and Challenges in Academic Research

The most significant gap is the complete lack of reported synthesis or characterization of this compound itself. This absence suggests formidable challenges that may have precluded its creation or isolation.

General challenges in the synthesis of complex organosilicon compounds include:

Precursor Availability: The synthesis of specialized organosilicon precursors can be complex and costly.

Reaction Control: Achieving high selectivity and yield in reactions to form spirocyclic systems is difficult. The formation of a silicon-centered spiroketal, which would involve creating two Si-O-C linkages at a single silicon atom within two separate rings, presents a significant synthetic hurdle.

Stability: While silicon compounds are often thermally stable, certain functional groups or strained ring systems can be highly reactive and prone to decomposition or rearrangement. The stability of a geminal bis(alkoxy)silane moiety within a spirocyclic framework is not well-established.

The table below summarizes the key differences and the primary research gap between the known carbon-based spiroketal and its hypothetical silicon analogue.

Feature1,7-Dioxaspiro[5.5]undecane (Carbon Analogue)This compound (Silicon Analogue)
Spiro Atom CarbonSilicon
Bonding C-O-C (Ketal)C-O-Si-O-C (Spirocyclic Silicate (B1173343) Ester/Acetal)
Known Research Extensively studied as an insect pheromone.No published research found.
Synthesis Multiple established synthetic routes.Hypothetical; likely challenging.
Primary Gap N/AComplete lack of existence/synthesis data.

Outlook for Future Research Directions

Future research into compounds like this compound would pioneer a new subclass of organosilicon chemistry. The path forward would involve foundational work across synthesis, mechanistic investigation, and theoretical modeling.

Exploration of Novel Synthetic MethodologiesThe primary objective would be the first successful synthesis of the target molecule. Potential strategies could involve:

Condensation Reactions: A reaction between a suitable diol (such as 1,5-pentanediol) and a dichlorosilane (B8785471) or tetraalkoxysilane under conditions that favor intramolecular cyclization to form the spiro-center.

Silylene Insertion: The use of highly reactive silylene intermediates to react with appropriate oxygen-containing precursors, although controlling the reaction to form the desired spirocycle would be challenging.

Development of New Theoretical FrameworksIn the absence of experimental data, computational chemistry offers a powerful tool for initial exploration. Theoretical studies could:

Predict Stability: Calculate the heats of formation and ring strain to determine the thermodynamic viability of the molecule.

Model Reactivity: Simulate potential synthetic pathways and predict the electronic properties, such as the charge distribution and bond polarities, which would differ significantly from the carbon analogue due to silicon's lower electronegativity.

Spectroscopic Prediction: Calculate expected NMR, IR, and other spectral data to aid in the characterization of the compound if it is ever synthesized.

Expansion into Diverse Applications within Materials Science and Organic SynthesisIf this compound can be synthesized and is found to be stable, it could open doors to new applications. The unique properties of organosilicon compounds suggest potential uses as:

Monomers for Polymers: The difunctional nature of the spirocycle could allow it to be incorporated into novel polysiloxanes, potentially creating materials with unique thermal or mechanical properties.

Building Blocks in Synthesis: As a rigid three-dimensional scaffold, it could serve as a unique building block in the synthesis of more complex molecules for pharmaceuticals or materials science.

Bio-isosteres: In medicinal chemistry, the replacement of a carbon atom with silicon (a "sila-substitution") can modulate a molecule's biological activity and pharmacokinetic properties. Exploring the silicon analogue of a known pheromone could offer insights into biorecognition processes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,7-dioxaspiro[5.5]undecane derivatives, and how are enantioselective reductions achieved?

  • Methodology : A key approach involves baker’s yeast-mediated enantioselective reduction of ketones (e.g., ethyl acetoacetate) to produce enantioenriched intermediates (e.g., 3-hydroxy-butanoate at 92% ee), followed by iterative functionalization (e.g., iodination, cyclization) to assemble the spiroacetal core. For stereochemical control, chiral auxiliaries or enzymatic catalysts are employed, as demonstrated in Mori’s synthesis of 2,8-dimethyl-1,7-dioxaspiro[5.5]undecane .
  • Example :

StepReactionKey Reagent/ProcessOutcome
1Ketone reductionBaker’s yeast92% ee in 3-hydroxy-butanoate
2CyclizationAcid catalysisSpiroacetal ring formation

Q. How is X-ray diffraction used to resolve the crystal structure of spiro[5.5]undecane derivatives?

  • Methodology : Single-crystal X-ray diffraction is critical for determining bond angles, torsion angles, and stereochemistry. For example, Suescon et al. resolved the structure of 8-bromo-9-hydroxy-7,7-dimethyl-11-methylenespiro[5.5]undec-1-en-3-one (BHDMU) from red algae, confirming its spirocyclic geometry and substituent positions . Pre-experimental steps include crystallization optimization (solvent choice, slow evaporation) and data refinement using software like SHELX.

Q. What spectroscopic techniques are essential for characterizing spiroacetal conformations?

  • Methodology :

  • 13C NMR : Identifies equatorial vs. axial substituents via chemical shift disparities (e.g., 1,7-dithiaspiro[5.5]undecane analysis) .
  • IR Spectroscopy : Detects hydrogen bonding and ring strain through O-H or C-O stretching frequencies.
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns (e.g., HRMS for C13H20O6 derivatives) .

Advanced Research Questions

Q. How do computational models (e.g., SAM1) predict polymerization mechanisms in silicon-containing spiroacetals?

  • Methodology : Semi-empirical methods like SAM1 calculate activation energies and enthalpies for ring-opening polymerization pathways. For 1,5,7,11-tetraoxa-6-sila-spiro[5.5]undecane, simulations revealed preferential single-ring opening over double-ring expansion, correlating with experimental product distributions .
  • Data Comparison :

MonomerΔH (kcal/mol)Predicted Pathway
6-sila derivative22.3Single-ring opening
2,8-disila derivative28.1Double-ring expansion

Q. How can stereochemical contradictions in insect-derived spiroacetals be resolved?

  • Methodology : Chirality is confirmed via asymmetric synthesis from chiral precursors (e.g., ethyl (S)-(+)-lactate) combined with polarimetry and chiral GC-MS. For example, (2S,6R,8S)-2-ethyl-8-methyl-1,7-dioxaspiro[5.5]undecane was synthesized and matched to natural isolates from Bactrocera inermis secretions, resolving prior configuration ambiguities .

Q. What strategies optimize stereoselective epoxidation in spiroacetal-based herbicidal agents?

  • Methodology :

  • Solvent Effects : Nonpolar solvents (e.g., hexane) suppress undesired isomerization during epoxide opening, improving allylic alcohol selectivity (21:1 ratio) .
  • Transition-State Control : Lithium reagents coordinate with oxygen lone pairs, directing syn-proton abstraction for pseudoaxial hydroxyl group formation.
  • Application : Pre-emergence herbicidal activity against Avena fatua was achieved via 1,3-diaxial alkoxy substituents in bis-ethers 3 and 4 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.